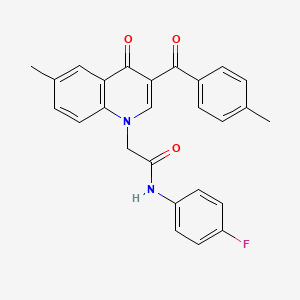

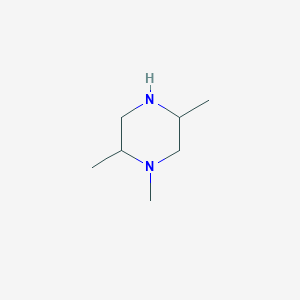

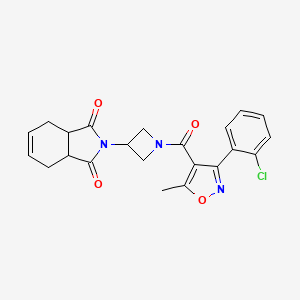

![molecular formula C18H18N2O3 B2836410 5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031649-93-0](/img/structure/B2836410.png)

5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .

Molecular Structure Analysis

Benzodiazepines are heterocyclic compounds - they contain atoms of at least two different elements in their ring structure. In the case of benzodiazepines, these are usually carbon and nitrogen atoms .Aplicaciones Científicas De Investigación

Dual Receptor Antagonism

Research has explored derivatives of benzodiazepines for their potential as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, aiming to develop broad antiemetic agents. These compounds, synthesized from benzamides and diazepines, have shown significant binding affinity and in vivo efficacy, indicating their potential in treating conditions like emesis and possibly other CNS-related disorders (Hirokawa et al., 2002).

Anticonvulsant and Schizophrenia Treatment

New derivatives of dibenzo[b,e][1,4]diazepin-1-ones have been synthesized, showing potential biological and pharmacological activities as anticonvulsants and in the treatment of schizophrenia. These compounds were developed through a multi-step synthesis process, underscoring the importance of structural manipulation in enhancing the therapeutic profile of benzodiazepines (Cortés et al., 2007).

Antiproliferative Effects on Cancer Cells

Conformationally rigid analogs of aminopyrazole amide scaffolds, specifically phenylpyrazolodiazepin-7-ones, have been synthesized and evaluated for their antiproliferative effects against melanoma and hematopoietic cell lines. These studies highlight the potential of benzodiazepine derivatives in cancer therapy, with certain compounds exhibiting competitive activities to known treatments (Kim et al., 2011).

Anticholinesterase Agents

Research into benzodiazepine derivatives has also extended to the development of potent anticholinesterase agents, targeting conditions like Alzheimer's disease. Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown promising activity against acetyl- and butyrylcholinesterase, indicating their potential in therapeutic applications for neurodegenerative diseases (Luo et al., 2005).

Serotonin Receptor Subtype Mediation

Investigations into the roles of serotonin receptor subtypes in the spinal cord have utilized benzodiazepine analogs to elucidate their contribution to antinociception. Such studies are crucial for understanding pain mechanisms and developing targeted analgesics (Jeong et al., 2004).

Mecanismo De Acción

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for extended periods of time. They can also cause drowsiness, dizziness, upset stomach, blurred vision, headache, confusion, depression, euphoria, impaired coordination, changes in heart rate, trembling, weakness, amnesia, grogginess, dreaming or nightmares, chest pain, vision changes, jaundice and tachycardia .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-methoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDJBYGRAZNZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

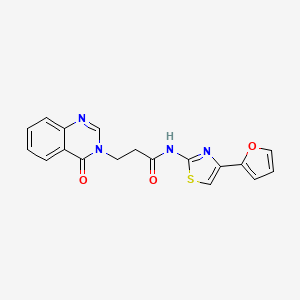

![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)

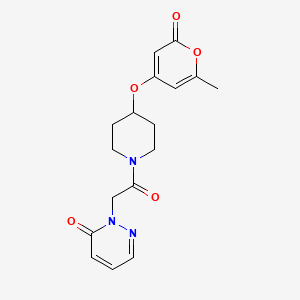

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)

![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

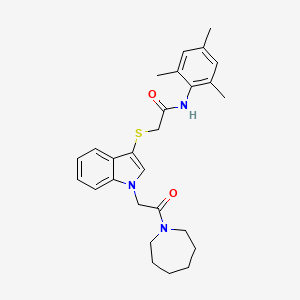

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)